molecular formula C10H8F2O2 B13336132 Methyl 3-(2,2-difluorovinyl)benzoate

Methyl 3-(2,2-difluorovinyl)benzoate

Cat. No.: B13336132
M. Wt: 198.17 g/mol
InChI Key: ZUHIHJCMCBAHMM-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-difluorovinyl)benzoate is an organic compound with the molecular formula C10H8F2O2 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atoms in the vinyl group are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2,2-difluorovinyl)benzoate can be synthesized through several methods. One common approach involves the reaction of bromodifluoroacetates or bromodifluoroketones with metallic zinc as a reductant. This reaction is typically catalyzed by nickel complexes, such as nickel(0) with 1,1’-bis(diphenylphosphino)ferrocene (dppf) as a ligand. The reaction conditions often include the use of arylboronic acids or arylmagnesium/alkylzinc reagents to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to ensure high yield and efficiency. These processes often utilize advanced catalytic systems and optimized reaction conditions to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-difluorovinyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the difluorovinyl group to other functional groups, such as alkanes or alkenes.

    Substitution: The compound can participate in substitution reactions, where the difluorovinyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alkenes. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Mechanism of Action

The mechanism by which methyl 3-(2,2-difluorovinyl)benzoate exerts its effects involves its interaction with molecular targets and pathways. The difluorovinyl group can act as a bioisostere of the carbonyl group, enhancing the compound’s ability to interact with biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2,2-difluorovinyl)benzoate is unique due to its difluorovinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry and a potential candidate for drug development .

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

methyl 3-(2,2-difluoroethenyl)benzoate

InChI

InChI=1S/C10H8F2O2/c1-14-10(13)8-4-2-3-7(5-8)6-9(11)12/h2-6H,1H3

InChI Key

ZUHIHJCMCBAHMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C=C(F)F

Origin of Product

United States

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